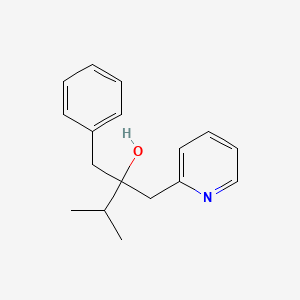
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- is a chemical compound with a complex structure that includes a pyridine ring, an ethanol group, and additional substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- typically involves the reaction of pyridine derivatives with appropriate alcohols and other reagents. One common method includes the use of pyridineethanol derivatives and specific catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often requires precise temperature control, the use of specific solvents, and the implementation of purification steps to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group.
Reduction: Reduction reactions can modify the substituents on the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the pyridine ring .
科学的研究の応用
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the specific biological system involved .
類似化合物との比較
Similar Compounds
- 2-Pyridineethanol, β-methyl-
- 2-Pyridineethanol, 2-(4-methylbenzenesulfonate)
- 2-Pyridineethanamine, N-(1-methylethyl)-
Uniqueness
Compared to similar compounds, 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- has unique substituents that confer distinct chemical properties.
生物活性
2-Pyridineethanol, a compound with the molecular formula C7H9NO and CAS number 103-74-2, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse studies.
The compound exhibits the following chemical characteristics:
- Molecular Weight: 123.152 g/mol
- Density: 1.1 g/cm³
- Boiling Point: 240.6 °C
- Melting Point: -8 to -7 °C
- Solubility: Soluble in water
Biological Activities
The biological activities of 2-Pyridineethanol can be categorized into several key areas:
1. Antifibrotic Activity
Recent studies have highlighted the antifibrotic properties of pyridine derivatives, including 2-Pyridineethanol. For instance, compounds structurally related to it have shown potential in inhibiting collagen synthesis in hepatic stellate cells. This inhibition is crucial as excessive collagen leads to fibrosis, particularly in liver diseases.
Table 1: IC50 Values of Related Compounds
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 12m | 45.69 | Anti-fibrotic |
| Compound 12q | 45.81 | Anti-fibrotic |
These values indicate that derivatives of pyridine, including 2-Pyridineethanol, may serve as promising candidates for developing antifibrotic therapies .
2. Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have shown that certain derivatives of 2-Pyridineethanol can induce cell death in specific cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is a vital characteristic for potential anticancer agents.
3. Antimicrobial Properties
Research has also explored the antimicrobial effects of pyridine derivatives. Studies suggest that 2-Pyridineethanol displays inhibitory activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies provide insights into the practical applications and effectiveness of 2-Pyridineethanol:
Case Study 1: Antifibrotic Mechanism
In a controlled study, researchers treated hepatic stellate cells with varying concentrations of pyridine derivatives, including 2-Pyridineethanol. The results indicated a significant reduction in collagen type I alpha 1 (COL1A1) protein expression, suggesting that these compounds could mitigate liver fibrosis through direct action on collagen synthesis pathways .
Case Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on the antimicrobial efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds similar to 2-Pyridineethanol exhibited notable antibacterial activity, highlighting their potential use in treating bacterial infections .
特性
CAS番号 |
6301-78-6 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
3-methyl-1-phenyl-2-(pyridin-2-ylmethyl)butan-2-ol |
InChI |
InChI=1S/C17H21NO/c1-14(2)17(19,12-15-8-4-3-5-9-15)13-16-10-6-7-11-18-16/h3-11,14,19H,12-13H2,1-2H3 |
InChIキー |
OLSRPUKLFQHPFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC1=CC=CC=C1)(CC2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















